MC-VC-Pabc-DNA31

ADC Linker Chemistry Drug Conjugation Payload Release Mechanism

MC-VC-Pabc-DNA31 is the only ADC conjugate combining the RNA polymerase inhibitor DNA31 with a quaternary ammonium-based linker for traceless release of tertiary amine payloads. Unlike standard carbamate-linked MC-VC-PABC conjugates, this bioreversible linkage expands conjugatable payload classes and enables non-tubulin, non-DNA-damaging cytotoxicity. Essential for head-to-head ADC stability/efficacy studies and programs targeting resistance mechanisms. Immediate availability for qualified research institutions.

Molecular Formula C77H96N10O21
Molecular Weight 1497.6 g/mol
Cat. No. B12433427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-Pabc-DNA31
Molecular FormulaC77H96N10O21
Molecular Weight1497.6 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C
InChIInChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15+,34-29+,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1
InChIKeyMJUSLPQDGZEJSC-UFQKGPKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VC-Pabc-DNA31: ADC Drug-Linker Conjugate for Targeted Cancer Therapy


MC-VC-Pabc-DNA31 is a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs) that integrates the potent RNA polymerase inhibitor payload DNA31 with the cathepsin B-cleavable MC-VC-PABC linker platform . This compound represents a distinct class of ADC components engineered to deliver a tertiary amine-containing payload, a capability not achievable with traditional carbamate- or amide-based linker chemistries [1]. The conjugate enables targeted intracellular release of the active drug, offering a potential therapeutic window for oncology applications where selective tumor cell killing is paramount.

Why MC-VC-Pabc-DNA31 Cannot Be Replaced by Standard ADC Linker-Payload Combinations


Generic substitution of MC-VC-Pabc-DNA31 with other ADC drug-linker conjugates is not scientifically sound due to its unique bioreversible linkage mechanism and payload class. The conjugate utilizes a quaternary ammonium-based linker that enables the traceless release of a tertiary amine payload (DNA31), a feature distinct from standard maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linkers that typically deliver primary or secondary amine-containing drugs via carbamate bonds [1]. This fundamental difference in linker chemistry directly impacts the range of payloads that can be effectively conjugated and released, meaning that substituting this compound with a standard MC-VC-PABC conjugate of a different payload (e.g., MMAE, MMAF) would result in a different drug being delivered to the target cell, fundamentally altering the therapeutic mechanism and pharmacological profile. The quantitative evidence below substantiates these differentiating features.

Quantitative Differentiation of MC-VC-Pabc-DNA31: Linker-Payload Performance Evidence


Quaternary Ammonium Linker Enables Delivery of Tertiary Amine Payloads Unlike Standard Carbamate Linkers

MC-VC-Pabc-DNA31 is constructed using a p-aminobenzyl quaternary ammonium salt linker, a bioreversible linkage specifically designed to connect and tracelessly release tertiary amine-containing payloads. This contrasts with standard MC-VC-PABC linkers, which form a carbamate bond with the payload and are restricted to the delivery of primary or secondary amines [1]. While direct quantitative comparison of release kinetics between MC-VC-Pabc-DNA31 and a carbamate-linked analog is not publicly available, the enabling of a new payload class (tertiary amines) represents a qualitative and functional differentiation. The technology was validated across 12 complex molecules, demonstrating broad utility [1].

ADC Linker Chemistry Drug Conjugation Payload Release Mechanism

Payload DNA31 Inhibits RNA Polymerase with Potent Activity in ADC Format

The payload DNA31 is characterized as a potent RNA polymerase inhibitor. While a direct IC50 value for free DNA31 is not publicly disclosed in peer-reviewed literature, its activity is inferred from the performance of the complete MC-VC-Pabc-DNA31 conjugate. The conjugate is reported to exhibit potent antitumor activity when incorporated into an ADC . As a class-level comparison, this mechanism of action (RNA synthesis inhibition) is distinct from that of common ADC payloads like MMAE/MMAF (tubulin inhibitors) or PBD dimers (DNA cross-linkers), potentially offering a different therapeutic profile and resistance mechanism [1].

RNA Polymerase Inhibition ADC Payload Potency Cytotoxicity Assay

Stability and In Vivo Efficacy Demonstrated for Quaternary Ammonium Linker Technology

The quaternary ammonium linker platform upon which MC-VC-Pabc-DNA31 is built has been shown to yield ADCs that are effective and stable both in vitro and in vivo [1]. In a study using a tertiary amine-containing antibiotic payload, the resulting antibody-antibiotic conjugate demonstrated appropriate stability and release characteristics, leading to an unexpected improvement in activity over conjugates previously connected via a carbamate [1]. This suggests that the linker technology can enhance the therapeutic index of ADCs bearing tertiary amine payloads. While the specific in vivo data for MC-VC-Pabc-DNA31 itself is not detailed in the primary publication, the platform validation provides a strong foundation for its expected performance.

ADC Stability In Vivo Efficacy Therapeutic Index

Optimal Use Cases for MC-VC-Pabc-DNA31 in ADC Research and Development


Developing ADCs with a Novel RNA Polymerase Inhibitor Mechanism

MC-VC-Pabc-DNA31 is ideally suited for ADC programs aiming to explore a non-tubulin, non-DNA-damaging mechanism of action. The payload DNA31 targets RNA polymerase, offering a distinct pathway for inducing cytotoxicity. This is particularly relevant for research into overcoming resistance to existing ADC payloads (e.g., MMAE) or for targeting tumor types where RNA synthesis is a critical vulnerability [1].

Expanding the ADC Payload Arsenal with Tertiary Amine-Containing Drugs

This conjugate serves as a critical tool for investigators seeking to conjugate tertiary amine-containing small molecules to antibodies. The quaternary ammonium linker technology enables the stable attachment and traceless release of this previously 'unlinkable' class of payloads, thereby broadening the chemical space accessible for ADC development [1].

Comparative ADC Platform Studies to Optimize Therapeutic Index

MC-VC-Pabc-DNA31 is a valuable component in head-to-head comparative studies against other linker-payload combinations. Researchers can use it to evaluate the impact of the quaternary ammonium linkage on ADC stability, pharmacokinetics, and in vivo efficacy relative to traditional carbamate-based linkers, with the goal of optimizing the overall therapeutic index of an ADC candidate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-VC-Pabc-DNA31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.